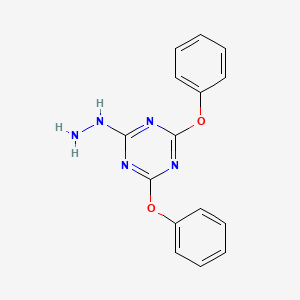
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two phenoxy groups at the 4 and 6 positions and a hydrazone group at the 2 position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone typically involves the reaction of 1,3,5-triazin-2-one with phenol derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy groups. The hydrazone group is introduced through the reaction of the triazine derivative with hydrazine or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its structure and functional groups. The hydrazone group is particularly important for its biological activity, as it can form stable complexes with metal ions and other biomolecules, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family, known for its wide range of applications in chemistry and industry.
4,6-Diphenyl-1,3,5-triazine: A similar compound with phenyl groups instead of phenoxy groups, used in the synthesis of various organic compounds.
1,3,5-Triazin-2(1H)-one: The core structure of the compound, used as a building block for the synthesis of more complex triazine derivatives.
Uniqueness
1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is unique due to the presence of both phenoxy and hydrazone groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
101102-31-2 |
|---|---|
Fórmula molecular |
C15H13N5O2 |
Peso molecular |
295.30 g/mol |
Nombre IUPAC |
(4,6-diphenoxy-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C15H13N5O2/c16-20-13-17-14(21-11-7-3-1-4-8-11)19-15(18-13)22-12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,19,20) |
Clave InChI |
CPKNJMDICSGGQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NN)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




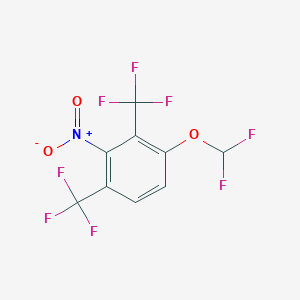
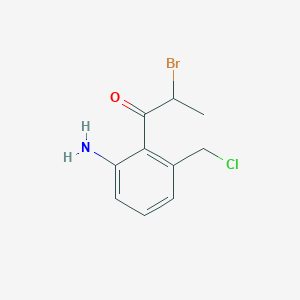
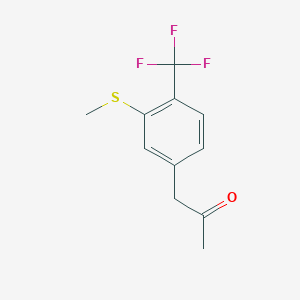
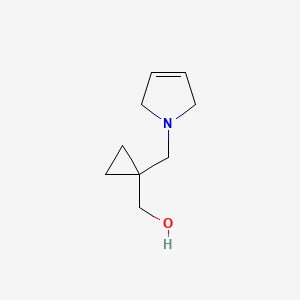

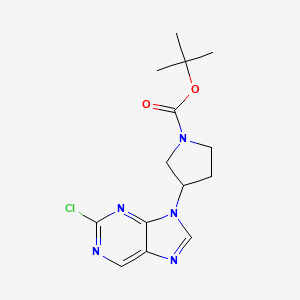
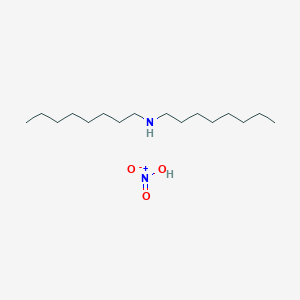
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
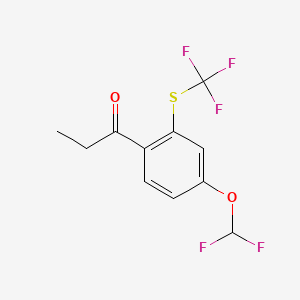
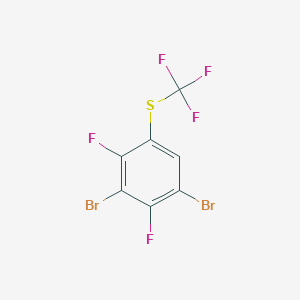
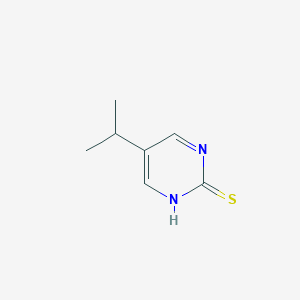
![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
